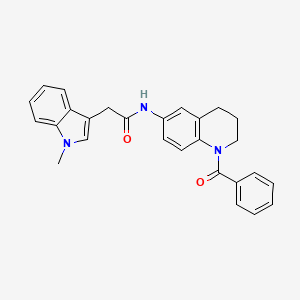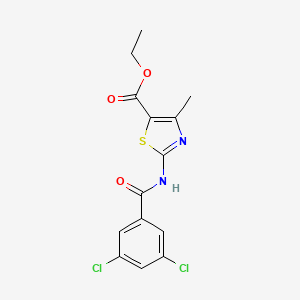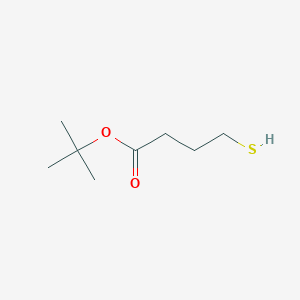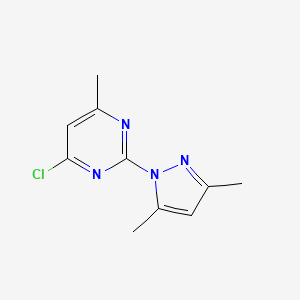![molecular formula C19H19N5O2 B2890178 N-allyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1170378-64-9](/img/structure/B2890178.png)
N-allyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a sophisticated compound with a unique chemical structure, combining elements of both aromatic and non-aromatic rings. Its chemical composition allows it to partake in various reactions, making it valuable in scientific research across multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide involves multiple steps. One common method starts with the preparation of 4-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-one, which is then reacted with an allyl compound under specific conditions to form the final product. The reaction conditions typically require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production process is scaled up by optimizing each step for efficiency and cost-effectiveness. This might involve using automated reactors and precise monitoring systems to control reaction conditions. The industrial production also ensures compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-allyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide can participate in a variety of chemical reactions:
Oxidation: It can be oxidized to form N-allyl-2-(4-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide derivatives.
Reduction: Reduction reactions can transform the oxo group into hydroxyl or amine groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the allyl or phenyl groups.
Common Reagents and Conditions
Reagents like hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution are often used. Reaction conditions vary but generally include solvents such as ethanol or dichloromethane, with controlled temperatures ranging from -10°C to 50°C.
Major Products Formed
The reactions can yield various derivatives, each with different properties and potential applications in research or industry. For instance, oxidation might produce a more reactive intermediate useful in further synthesis steps.
Scientific Research Applications
Chemistry
In chemistry, this compound is used to study reaction mechanisms and develop new synthetic pathways due to its versatility in undergoing different types of reactions.
Biology
Biologically, it is investigated for its potential effects on cellular processes, thanks to its unique structure that may interact with various biomolecules.
Medicine
In medicine, researchers explore its potential therapeutic applications, particularly in designing new drugs that could target specific enzymes or receptors.
Industry
Industrially, it may be used as an intermediate in the production of more complex molecules, contributing to the development of pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
N-allyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide likely exerts its effects by interacting with specific molecular targets such as enzymes or receptors. Its structure allows it to bind selectively, influencing pathways involved in cell signaling, metabolism, or other biochemical processes.
Comparison with Similar Compounds
Uniqueness
Compared to similar compounds like N-allyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-5(7H)-yl)acetamide, this compound has distinct structural features that may enhance its reactivity or binding affinity.
List of Similar Compounds
N-allyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-5(7H)-yl)acetamide
4-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-one
N-allyl-2-(4-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide derivatives
Its specific structure gives it unique properties that make it valuable for research and industrial applications, setting it apart from its chemical cousins.
Properties
IUPAC Name |
2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-2-10-20-16(25)12-23-19(26)18-15(17(22-23)13-8-9-13)11-21-24(18)14-6-4-3-5-7-14/h2-7,11,13H,1,8-10,12H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMCNFFQWDCIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=N1)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2890103.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B2890105.png)


![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine](/img/structure/B2890111.png)


![2-(2-chloro-6-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide](/img/structure/B2890115.png)


